2,3-Dimethyl-N-(pentan-2-YL)cyclohexan-1-amine

Description

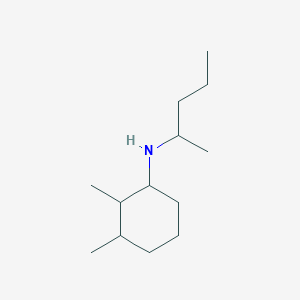

2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with two methyl groups at positions 2 and 3. The nitrogen atom is bonded to a pentan-2-yl group (a branched five-carbon alkyl chain).

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

2,3-dimethyl-N-pentan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-5-7-11(3)14-13-9-6-8-10(2)12(13)4/h10-14H,5-9H2,1-4H3 |

InChI Key |

QMPGOTADMWFLFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1CCCC(C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:

Alkylation: Cyclohexanone is first alkylated with methylating agents such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl groups at the 2 and 3 positions.

Reductive Amination: The resulting 2,3-dimethylcyclohexanone is then subjected to reductive amination with pentan-2-amine in the presence of a reducing agent like sodium cyanoborohydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the pentan-2-yl group can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: New amine derivatives with different alkyl or aryl groups.

Scientific Research Applications

The applications of 2,3-dimethyl-N-(pentan-2-yl)cyclohexan-1-amine in scientific research are broad, spanning chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis and as a reagent in chemical reactions. It is also studied for its potential biological activity and interactions with biological molecules, as well as its potential therapeutic properties and use as a precursor for drug development. In industry, it is utilized in the production of specialty chemicals and materials.

While specific case studies and comprehensive data tables for this compound are not available in the search results, related research provides insight into potential applications:

- Cyclohexane Derivatives as SARS-CoV-2 3CL Protease Inhibitors: Conformationally-constrained cyclohexane moieties have been synthesized and found to potently inhibit SARS-CoV-2 3CL protease in biochemical and cell-based assays . These inhibitors also showed nanomolar inhibition of MERS-CoV 3CL protease . The cellular permeability and lack of cytotoxicity suggest potential as COVID-19 therapeutics .

- Other Cyclohexane Derivatives: Studies on 3,5-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine indicate it may interact with molecular targets such as enzymes and receptors, potentially modulating their activity and influencing biochemical pathways.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and the resulting conformational changes in the target molecules are essential to understand its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine and its analogs:

Key Differences and Implications

Steric and Electronic Effects

- This compound : The pentan-2-yl group introduces moderate steric hindrance, while the 2,3-dimethylcyclohexane backbone enhances rigidity. This combination may reduce nucleophilic reactivity at nitrogen compared to less hindered amines .

- The pyrazole ring’s electron-withdrawing nature may also modulate amine basicity.

- Piperazinyl Cyclohexanamine : The 4-methylpiperazinyl group introduces a polar, bicyclic structure. This enhances water solubility and creates a tertiary amine, which is less reactive in alkylation or acylation reactions compared to secondary amines.

- Benzodioxin-Containing Analog : The benzodioxin and methoxy groups contribute to extended π-conjugation and lipophilicity, favoring membrane permeability in bioactive contexts.

Physical and Spectral Data

While explicit data (e.g., melting points, NMR shifts) are unavailable in the provided evidence, inferences can be made:

Biological Activity

2,3-Dimethyl-N-(pentan-2-YL)cyclohexan-1-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Interaction with Receptors

Research indicates that compounds similar to this compound may function as negative allosteric modulators at dopamine receptors. For instance, studies have shown that modifications in the structure can lead to significant changes in receptor affinity and efficacy, impacting neurotransmitter signaling pathways .

Biological Activity

The biological activities of this compound have been explored in various contexts:

Anticancer Activity

Recent investigations into the anticancer properties of structurally related compounds have revealed promising results. For example, compounds featuring similar amine functionalities have demonstrated potent inhibition against specific cancer cell lines. In vitro studies report IC values in the nanomolar range for related structures against cancer targets such as FLT3 kinase and DRAK kinases .

Neuropharmacological Effects

In neuropharmacology, there is evidence suggesting that compounds with similar structures exhibit anxiolytic effects and potential applications in treating mood disorders. The modulation of serotonin receptors has been particularly noted .

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Study on Anticancer Properties : A recent study evaluated the compound's effect on MDA-MB-231 breast cancer cells, demonstrating significant cytotoxicity and induction of apoptosis at concentrations as low as 0.5 μM. The mechanism involved disruption of cell cycle progression and activation of apoptotic pathways .

- Neuropharmacological Assessment : In a behavioral study using rodent models, administration of a related compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential therapeutic applications for anxiety disorders .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.